6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Description

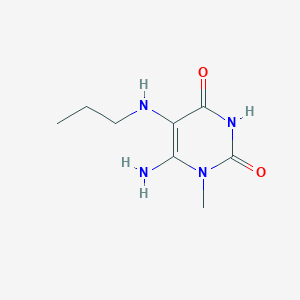

6-Amino-5-propylamino-1-methyluracil is a substituted uracil derivative characterized by amino, propylamino, and methyl functional groups at positions 6, 5, and 1 of the pyrimidine ring, respectively.

The compound’s molecular formula can be inferred as C₈H₁₄N₄O₂ (based on the uracil backbone and substituent additions), with a molecular weight of 198.22 g/mol. Its structure (Figure 1) includes:

- 1-Methyl group: Enhances lipophilicity and metabolic stability.

- 6-Amino group: Common in bioactive uracil derivatives, influencing receptor interactions.

Properties

IUPAC Name |

6-amino-1-methyl-5-(propylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXPWRGFQVGQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(N(C(=O)NC1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559939 | |

| Record name | 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125092-42-4 | |

| Record name | 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination Followed by Nucleophilic Substitution

A two-step strategy involves brominating 6-amino-1-methyluracil at position 5, followed by displacement with propylamine. Source details a similar approach for synthesizing 6-amino-5-bromo-1-methyluracil as an intermediate in linagliptin production.

Step 1: Bromination

-

Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

-

Conditions: 65–70°C, sodium acetate buffer.

-

Outcome: Selective bromination at position 5 due to electron-rich C5 in the uracil ring.

Step 2: Propylamine Substitution

-

Reagents: Propylamine (excess), dimethylformamide (DMF), anhydrous potassium carbonate.

-

Conditions: 120–130°C, 2–3 hours.

This method’s efficiency hinges on the leaving group’s reactivity (bromine) and the nucleophilicity of propylamine. Side products may arise from over-alkylation or hydrolysis, necessitating rigorous purification.

Direct Amination via Fluorine Displacement

A patent by DD284226A5 describes a streamlined one-pot synthesis using 6-fluoro-1-methyluracil and propylamine in N-methylpyrrolidone (NMP) . The fluorine atom at position 5 acts as a superior leaving group, enabling milder conditions compared to bromine-based routes.

Reaction Parameters:

Advantages:

-

Eliminates bromination step, reducing reaction time.

-

Higher regioselectivity due to fluorine’s electronegativity.

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Reagents | Yield | Scalability |

|---|---|---|---|---|

| Bromination-Substitution | 2 | Br₂, Propylamine, DMF | ~80% | Moderate |

| Direct Fluorine Displacement | 1 | 6-Fluoro-1-methyluracil, NMP | 85–90% | High |

The fluorine displacement method outperforms bromination-based approaches in yield and simplicity. However, sourcing 6-fluoro-1-methyluracil may require additional synthesis steps, offsetting initial advantages.

Mechanistic Insights and Side Reactions

Nucleophilic Aromatic Substitution (SNAr)

In both methods, the propylamino group is introduced via SNAr. The uracil’s electron-deficient aromatic ring facilitates attack at position 5, with the leaving group (Br or F) dictating reaction kinetics. Fluorine’s smaller size and stronger C–F bond polarization enhance its reactivity in SNAr, enabling faster substitution.

Competing Reactions

-

Hydrolysis: Prolonged heating in polar solvents (e.g., DMF) may hydrolyze intermediates to 6-amino-1-methyluracil.

-

Over-Alkylation: Excess propylamine can lead to N7-alkylation, forming byproducts like 5,7-dipropylamino derivatives.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

-

Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) accelerates bromine substitution in biphasic systems (water/DCM).

-

Microwave Assistance: Pilot studies suggest microwave irradiation reduces reaction time by 50% in SNAr steps.

Industrial-Scale Considerations

The patent method’s single-step process aligns with green chemistry principles, minimizing waste and energy use. Key metrics for large-scale production include:

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino or propylamino groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Amino-5-propylamino-1-methyluracil has been investigated as a lead compound for developing new antiviral and anticancer drugs. Its structural similarity to natural nucleobases allows it to interact effectively with various biological targets, making it suitable for therapeutic applications.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. Studies have shown that modifications in the uracil structure can enhance the binding affinity to viral enzymes, potentially leading to effective antiviral agents.

Antitumor Effects

The compound's ability to inhibit thymidine phosphorylase—a key enzyme involved in nucleotide metabolism—has been linked to its antitumor effects. Inhibitors of this enzyme can potentiate the effects of existing anticancer therapies by enhancing the efficacy of nucleoside analogs used in cancer treatment .

The biological activities of this compound are attributed to its structural characteristics that allow it to participate in nucleophilic substitution and condensation reactions. These reactions are crucial for modifying the compound to enhance its biological properties.

Enzyme Inhibition

The compound has been shown to inhibit several enzymes involved in nucleotide metabolism. For instance, it has demonstrated inhibitory effects on human-derived thymidine phosphorylase, which is significant for developing antitumor agents .

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have indicated that this compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy.

Several studies have documented the effectiveness of this compound in various applications:

Antitumor Potentiation

A notable study demonstrated that the administration of this compound alongside traditional chemotherapy agents resulted in enhanced tumor regression in animal models, suggesting its potential as an adjunct therapy .

Antiviral Efficacy

Research focusing on viral infections has shown that derivatives of this compound can inhibit viral replication by targeting specific viral enzymes, thereby reducing viral load in infected cells .

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Uracil Derivatives

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

- Nitroso vs. Propylamino Groups: 6-Amino-5-nitroso-3-methyluracil (C₅H₆N₄O₃) contains a nitroso (-NO) group at position 5, making it highly reactive in nitrosation reactions . In contrast, the propylamino group in the target compound enhances nucleophilicity, favoring alkylation or condensation reactions .

- Halogenation vs. This contrasts with the target compound’s propylamino group, which may improve solubility in organic solvents .

Role as Pharmaceutical Impurities

- The target compound’s absence in impurity lists suggests its primary role is synthetic rather than degradative.

Methylation Patterns

- 6-Amino-1-methyl-5-(methylamino)uracil (C₆H₁₀N₄O₂) shares the 1-methyl and 5-amino motifs with the target compound but substitutes propylamino with methylamino.

Table 2: Spectral Data Comparison

| Compound Name | Melting Point (°C) | ¹H-NMR Highlights (δ, ppm) | IR Peaks (cm⁻¹) |

|---|---|---|---|

| This compound | Not reported | Inferred: NH₂ (~6.5), CH₃ (~1.2) | N-H stretch (~3300) |

| Methyl 6-(benzylamino)-4-chloro-2-(cyclopropylamino)pyrimidine-5-carboxylate (12h) | 119–121 | Cyclopropyl H (1.0–1.5), Ar-H (7.3) | C=O (~1700), NH (~3450) |

| 6-Amino-5-formamido-1,3-dimethyluracil | Not reported | Formamido H (~8.1), CH₃ (~3.1) | N-H (~3200), C=O (~1680) |

Note: Direct spectral data for the target compound are unavailable in the evidence, but inferences are based on analogs .

Biological Activity

6-Amino-5-propylamino-1-methyluracil (6-APMU) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to natural nucleobases, which allows it to interact with various biological targets, particularly in the context of drug development.

Chemical Structure and Properties

6-APMU has the following chemical characteristics:

- Chemical Formula : CHNO

- Molecular Weight : 198.22 g/mol

- CAS Number : 125092-42-4

The compound features an amino group and a propylamino substituent, which are crucial for its biological activity. Its structure allows for nucleophilic substitution and condensation reactions, making it a versatile compound in synthetic chemistry.

The biological activity of 6-APMU primarily revolves around its role as an inhibitor of enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleobases facilitates binding to these enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the development of antiviral and anticancer therapies.

Key Biological Activities

-

Enzyme Inhibition :

- 6-APMU has been shown to inhibit various enzymes such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells and may enhance the effectiveness of existing chemotherapeutic agents.

-

Antiviral Properties :

- Preliminary studies suggest that 6-APMU may exhibit antiviral activity by interfering with viral replication processes. This potential makes it a candidate for further research in antiviral drug development.

-

Antitumor Activity :

- In vitro studies have indicated that 6-APMU can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have explored the biological activity of 6-APMU, highlighting its therapeutic potential:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study investigated the effects of 6-APMU on human breast cancer cell lines (MCF-7). The results indicated that treatment with 6-APMU led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls. This suggests that 6-APMU may be effective in reducing tumor growth through its apoptotic effects.

Q & A

Q. What mechanistic insights explain the regioselectivity of propylamino substitution at the C5 position in uracil derivatives?

- Methodological Answer : Investigate the electronic effects of the uracil ring using density functional theory (DFT) to model charge distribution. Pyridine’s role as a base in deprotonating the C5 amine during acylation can be probed via kinetic isotope effects or substituent variation (e.g., replacing methyl with bulkier alkyl groups). Compare reactivity trends with fluorinated analogs (e.g., 5-polyfluoroalkyl derivatives) to identify steric/electronic drivers .

Q. How can computational modeling predict the biological or catalytic activity of this compound?

- Methodological Answer : Use molecular docking simulations to assess binding affinity with target enzymes (e.g., xanthine oxidase, given its structural similarity to theophylline impurities). Parameterize force fields with experimental data (e.g., bond lengths from X-ray studies). Quantum mechanical/molecular mechanical (QM/MM) hybrid models evaluate transition states in hypothetical catalytic cycles. Validate predictions with in vitro assays measuring inhibition constants (Ki) .

Q. How should researchers resolve contradictions in reported spectral data or biological activity for this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For spectral discrepancies, standardize NMR solvents (e.g., DMSO-d6 vs. CDCl3) and calibration protocols. Cross-validate biological results using orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) alongside fluorescence polarization). Publish raw datasets and computational workflows to enhance reproducibility .

Methodological Framework for Further Research

- Literature Review : Conduct a scoping review to map synthetic, analytical, and applicative studies of uracil derivatives. Use systematic search strings (e.g., "5-propylamino uracil synthesis") across PubMed, SciFinder, and Web of Science, excluding non-peer-reviewed sources like BenchChem .

- Experimental Design : Align objectives with the PICO framework (Population: compound variants; Intervention: reaction conditions; Comparison: alternative routes; Outcomes: yield/purity). Include negative controls (e.g., omitting pyridine) to isolate catalytic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.